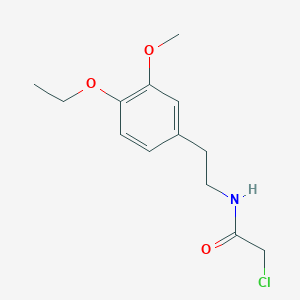![molecular formula C9H8ClN3 B6612872 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine CAS No. 70395-70-9](/img/structure/B6612872.png)
6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine is a chemical compound that belongs to the pyrido[2,3-b]pyrazine family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine typically involves cyclization reactions. One common method includes the reaction of 2,3-dimethylpyrazine with a chlorinating agent under controlled conditions to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and chlorination processes. These methods are optimized for yield and purity, ensuring that the compound meets the necessary standards for research and application .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. These interactions can lead to a range of biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrimidine: Known for its role in DNA and RNA, pyrimidine also exhibits various biological activities.
Pyrazine: A six-membered ring containing two nitrogen atoms, similar to pyrido[2,3-b]pyrazine.
Uniqueness
6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-5-6(2)12-9-7(11-5)3-4-8(10)13-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKBQTNDTXROSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)






![2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B6612833.png)




